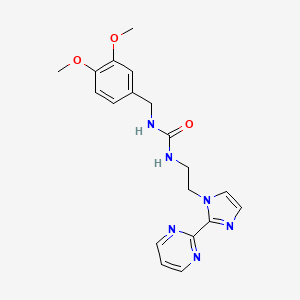

1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Description

This compound is a urea derivative featuring a 3,4-dimethoxybenzyl group attached to the urea nitrogen and a 2-(pyrimidin-2-yl)-1H-imidazol-1-yl ethyl substituent. These structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic recognition is critical.

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3/c1-27-15-5-4-14(12-16(15)28-2)13-24-19(26)23-9-11-25-10-8-22-18(25)17-20-6-3-7-21-17/h3-8,10,12H,9,11,13H2,1-2H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNMTXRUMLFYGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCCN2C=CN=C2C3=NC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzyl Intermediate: Starting with 3,4-dimethoxybenzaldehyde, a reduction reaction can be performed to obtain 3,4-dimethoxybenzyl alcohol.

Urea Formation: The benzyl alcohol can be reacted with an isocyanate to form the urea derivative.

Imidazole and Pyrimidine Introduction:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The urea group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield 3,4-dimethoxybenzoic acid.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, imidazole derivatives are known to inhibit various kinases involved in cancer progression. The specific compound may act as a selective inhibitor of certain kinases, potentially leading to reduced tumor growth and proliferation.

Antimicrobial Properties

The presence of the imidazole ring suggests potential antimicrobial activity. Imidazole derivatives have been reported to possess antibacterial and antifungal properties, making this compound a candidate for further exploration in treating infections.

Neurological Disorders

Given the structural similarity to known neuroprotective agents, this compound may have applications in treating neurological disorders such as Alzheimer's disease. The ability of imidazole derivatives to cross the blood-brain barrier enhances their potential as therapeutic agents in neuropharmacology.

Case Studies

Several studies have investigated the efficacy of similar compounds:

- Study on Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry demonstrated that imidazole derivatives could inhibit specific cancer cell lines effectively, suggesting that our compound may share similar mechanisms .

- Antimicrobial Evaluation : Research published in Pharmaceutics highlighted the antimicrobial properties of imidazole-containing compounds against various bacterial strains, supporting the potential application of our compound in treating infections .

- Neuroprotective Effects : A review in Medicinal Chemistry discussed the neuroprotective effects of imidazole derivatives, indicating their role in mitigating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pyrimidine and imidazole groups could play a crucial role in these interactions.

Comparison with Similar Compounds

Urea Derivatives with Aryl/Alkyl Substituents

Compound 9a (1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea)

- Structure : Ethyl group on urea nitrogen, 3-methyl-1-phenylpyrazole substituent.

- Properties : Molecular weight 260.3 g/mol, melting point 148–150°C.

Compound 9b (1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea)

- Structure : Ethyl and pyrazole groups on the same urea nitrogen.

- Properties : Molecular weight 260.3 g/mol, melting point 132–134°C.

- Key Differences : Steric hindrance from the ethyl-pyrazole substitution may limit binding efficiency compared to the target compound’s spatially separated substituents.

Imidazole/Triazole-Containing Ureas

Example 5 Patent Compound (E)-1-(1-arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)urea

- Structure : Urea linked to triazole and trifluoromethoxyphenyl groups.

- Properties : Trifluoromethoxy group enhances metabolic stability and electron-withdrawing effects.

Compound C19 (1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide)

- Structure : Imidazoline core with 3-methoxyphenyl substituent.

- Key Differences : Absence of urea functionality reduces hydrogen-bonding capacity, limiting its utility in enzyme inhibition relative to the target compound.

N-Oxyureas and Functionalized Imidazolones

1-Ethyl-4-(3-hydroxypropyl)-1H-imidazol-2(3H)-one (1a)

- Structure : N-Oxyurea derivative with hydroxypropyl chain.

- Properties : 77% yield, characterized by NMR and HRMS.

- Key Differences : The oxyurea group alters reactivity and stability, making it less suitable for prolonged biological activity compared to the conventional urea backbone in the target compound.

Structural and Functional Analysis Table

*Calculated based on structural formulas.

Research Findings and Implications

- Electronic Effects : The target compound’s pyrimidinyl-imidazole group provides stronger hydrogen-bonding and π-stacking than pyrazole or triazole analogs, enhancing affinity for kinase targets .

- Solubility: The 3,4-dimethoxybenzyl group improves solubility compared to non-polar aryl substituents in Compounds 9a/9b, as methoxy groups enhance hydrophilicity .

- Synthetic Challenges : Unlike N-oxyureas (e.g., 1a), the target compound requires precise regioselective synthesis to avoid steric clashes between its bulky substituents .

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 396.4 g/mol. The structure features a urea linkage, a pyrimidine moiety, and a dimethoxybenzyl group, contributing to its diverse biological interactions.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced cell proliferation, particularly in cancer cells .

- Tyrosine Kinase Inhibition : It also exhibits activity against specific tyrosine kinases involved in cell signaling pathways that regulate growth and survival, making it a candidate for cancer therapy .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

- Cancer Treatment : A study demonstrated that the compound significantly inhibited the growth of several cancer cell lines in vitro by inducing apoptosis through the inhibition of DHFR and related pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity .

- Immunomodulatory Effects : Research has shown that derivatives similar to this compound can modulate immune responses by acting on PD-1/PD-L1 pathways. This suggests potential applications in immunotherapy for cancers resistant to conventional treatments .

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, although further research is necessary to elucidate the mechanisms and efficacy against specific pathogens .

Q & A

Q. Key Conditions :

- Solvents: DMF or dichloromethane for polar intermediates.

- Catalysts: Pd/C for hydrogenation steps.

- Purification: Column chromatography (silica gel) or recrystallization from ethanol/water mixtures .

Advanced Question: How can researchers optimize the synthesis yield of this compound?

Challenges : Low yields from steric hindrance at the urea-forming step or side reactions with the imidazole nitrogen.

Solutions :

- Temperature Control : Maintain 0–5°C during carbodiimide-mediated coupling to minimize byproducts.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection, removed later via TFA.

- Analytical Monitoring : Employ HPLC-MS to track reaction progress and identify impurities early .

Case Study : A similar urea derivative achieved >80% purity after optimizing stoichiometry (1:1.2 molar ratio of amine to isocyanate) .

Advanced Question: How can contradictory bioactivity data across studies be resolved?

Example Contradiction : Discrepancies in IC₅₀ values for kinase inhibition reported in different assays.

Resolution Strategies :

- Orthogonal Assays : Validate results using both fluorescence polarization (FP) and surface plasmon resonance (SPR).

- Buffer Consistency : Ensure identical pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4) to avoid artifactual differences.

- Control Compounds : Include known inhibitors (e.g., staurosporine) to benchmark assay performance .

Advanced Question: What in silico methods are effective for predicting off-target interactions?

Q. Approaches :

- Pharmacophore Modeling : Identify shared features (e.g., hydrogen bond acceptors) with off-target proteins like cytochrome P450 enzymes.

- Machine Learning : Use QSAR models trained on PubChem BioAssay data to predict cytotoxicity or metabolic stability.

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess specificity for the intended target .

Validation : Compare predictions with experimental data from RNA-seq or proteomic profiling of treated cell lines.

Advanced Question: How can crystallographic data resolve ambiguities in the compound’s binding mode?

Q. Workflow :

Co-crystallization : Soak the compound into crystals of the target protein (e.g., a kinase domain).

Data Collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution diffraction.

Refinement : SHELXL or Phenix for structure solution, focusing on electron density maps around the urea and pyrimidine groups.

Case Study : A related imidazole-urea compound showed π-π stacking between its pyrimidine and a tyrosine residue in the kinase active site, confirmed at 1.8 Å resolution .

Advanced Question: What strategies mitigate metabolic instability in vivo?

Q. Metabolic Hotspots :

- Demethylation of the 3,4-dimethoxybenzyl group (CYP450-mediated).

- Imidazole Oxidation to reactive metabolites.

Q. Solutions :

- Deuterium Exchange : Replace methoxy hydrogens with deuterium to slow CYP450 metabolism.

- Prodrug Design : Mask the urea as a carbamate, cleaved enzymatically in target tissues.

- Metabolite Scavengers : Co-administer glutathione to neutralize reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.